N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC7664026
InChI: InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
SMILES: COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

CAS No.:

Cat. No.: VC7664026

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide -

Specification

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Standard InChI InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key FTPMCWPNLDTGMY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a benzimidazole ring fused to a phenyl group at the 2-position, with a 2,4-dimethoxybenzamide substituent attached via an amide linkage. The IUPAC name is N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, and its canonical SMILES is COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₉N₃O₃PubChem
Molecular Weight373.4 g/molPubChem
IUPAC NameN-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamidePubChem
SolubilityLow aqueous solubilityPMC
LogP3.25 (predicted)QSAR

Spectral Characterization

  • NMR: The ¹H-NMR spectrum reveals aromatic protons at δ 6.6–8.0 ppm, methoxy groups at δ 3.8–3.9 ppm, and an amide proton at δ 9.8–10.3 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.4 [M+H]⁺ .

Synthesis and Optimization

Industrial-Scale Production

Industrial methods employ continuous flow chemistry to enhance yield (≥85%) and purity (≥98%). Solvent optimization (e.g., DMF or THF) and catalytic hydrogenation reduce byproducts .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits potent activity against cancer cell lines:

Table 2: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)MechanismSource
HCT116 (colon)0.6Topoisomerase I inhibitionPMC
H460 (lung)0.4DNA intercalationPMC
MCF-7 (breast)1.2Tubulin polymerization inhibitionMDPI

Key Mechanisms:

  • DNA Interaction: Stabilizes G-quadruplex structures, disrupting replication .

  • Enzyme Inhibition: Inhibits dihydrofolate reductase (DHFR) and sirtuins (IC₅₀ = 188–424 nM) .

Antimicrobial Activity

  • Bacterial Strains: MIC = 8–32 µg/mL against S. aureus and E. coli .

  • Antifungal: IC₅₀ = 12.5 µg/mL against C. albicans via ergosterol biosynthesis disruption .

Antioxidant Properties

  • DPPH Assay: EC₅₀ = 5.68 mM (618.10 mmol Fe²⁺/mmol compound) .

  • FRAP Assay: Moderate reducing power compared to ascorbic acid .

Structure-Activity Relationship (SAR)

Methoxy Substitutions

  • 2,4-Dimethoxy Configuration: Enhances lipophilicity (LogP = 3.25) and membrane permeability .

  • Methoxy vs. Hydroxy: Methoxy groups improve metabolic stability compared to hydroxylated analogs .

Benzimidazole Modifications

  • N-Substitution: Bulky groups (e.g., cyclopropyl) at the benzimidazole N1 position increase selectivity for sirtuin isoforms .

  • Ring Expansion: Replacement with triazoles reduces potency (IC₅₀ > 1 µM) .

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